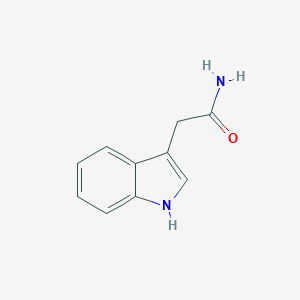













|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11]([NH2:13])=[O:12])=[CH:2]1.C[O:15][C:16]([C:18]([C:20]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[NH:22][CH:21]=1)=O)=O.CC(C)([O-])C.[K+].CCOC(C)=O>C1COCC1.[Cl-].[Na+].O.O>[CH:6]1[CH:5]=[C:4]2[C:3]([C:10]3[C:11](=[O:12])[NH:13][C:16](=[O:15])[C:18]=3[C:20]3[C:28]4[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=4)[NH:22][CH:21]=3)=[CH:2][NH:1][C:9]2=[CH:8][CH:7]=1 |f:2.3,6.7.8|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)N
|
|
Name
|
|
|
Quantity
|
1.28 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C(=O)C1=CNC2=CC=CC=C21
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
17.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
brine
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
was stirred 3 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The resultant dark reaction mixture
|
|
Type
|
ADDITION
|
|
Details
|
at room temperature and was then treated
|
|
Type
|
CONCENTRATION
|
|
Details
|
with concentrated (37%) HCl (8 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer dried (MgSO4) and solvent
|
|
Type
|
CUSTOM
|
|
Details
|
removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
|
Type
|
CUSTOM
|
|
Details
|
that was purified by flash chromatography
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.04 g | |
| YIELD: CALCULATEDPERCENTYIELD | 108.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |